

# Technical Guide: (2-fluoro-3-methoxyphenyl)boronic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 2-Fluoro-3-methoxyphenylboronic acid

**Cat. No.:** B151145

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## Introduction

(2-fluoro-3-methoxyphenyl)boronic acid is a specialized organic compound that serves as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom and a methoxy group ortho and meta to the boronic acid moiety, respectively, makes it a valuable reagent for introducing specific structural motifs into complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis applications, and detailed experimental protocols, with a focus on its role in the synthesis of the drug Elagolix.

## Chemical Identity and Properties

The IUPAC name for the compound is (2-fluoro-3-methoxyphenyl)boronic acid.<sup>[1][2]</sup> It is also known by several synonyms, including 2-fluoro-3-methoxybenzeneboronic acid and B-(2-fluoro-3-methoxyphenyl)boronic acid.<sup>[1][2]</sup>

Table 1: Physicochemical Properties

Property	Value	Source
IUPAC Name	(2-fluoro-3-methoxyphenyl)boronic acid	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	352303-67-4	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>8</sub> BFO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	169.95 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Solid	<a href="#">[5]</a>
Melting Point	117-122 °C	<a href="#">[3]</a>
InChI Key	JCKZNMSBFBPDPM-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[3]</a>
SMILES	B(C1=C(C(=CC=C1)OC)F)(O)O	<a href="#">[1]</a>

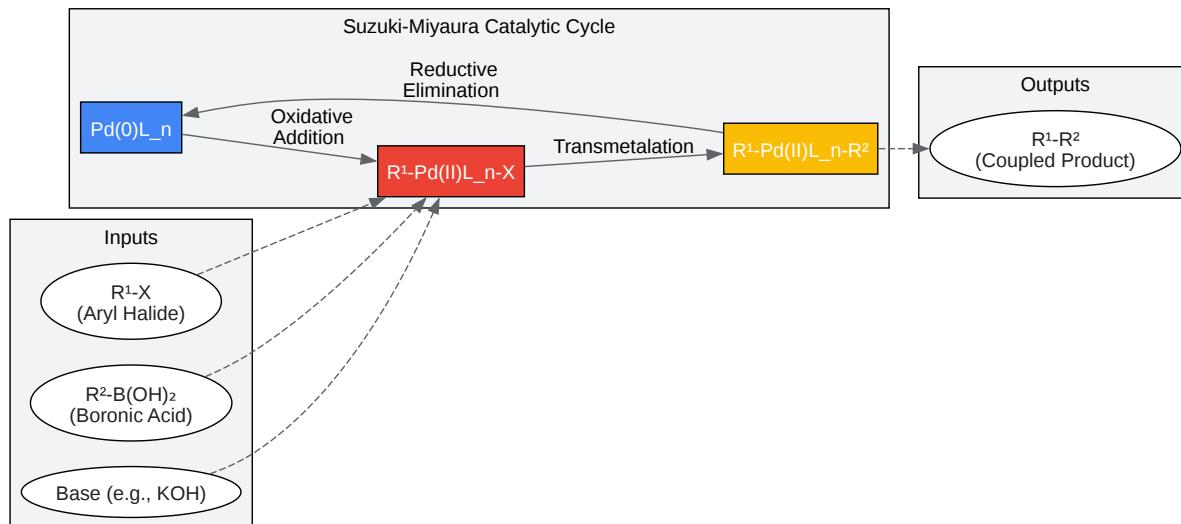
## Core Application: Synthesis of Elagolix

(2-fluoro-3-methoxyphenyl)boronic acid is a key intermediate in the synthesis of Elagolix.[\[1\]](#)[\[6\]](#) Elagolix is an orally administered, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist used for the management of pain associated with endometriosis.

The primary role of (2-fluoro-3-methoxyphenyl)boronic acid in this context is as a nucleophilic partner in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. In the synthesis of Elagolix, the boronic acid is coupled with a brominated pyrimidine derivative to form a key biaryl intermediate.

## General Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

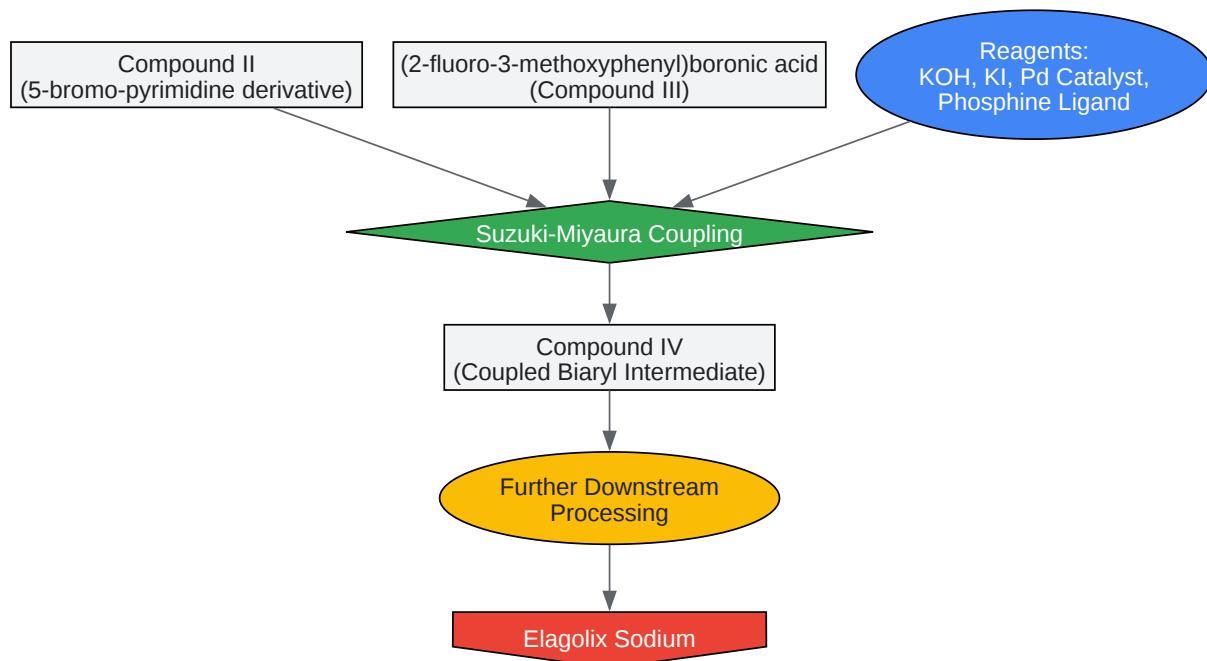


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**Figure 1:** Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

## Role in Elagolix Synthesis Workflow

(2-fluoro-3-methoxyphenyl)boronic acid is introduced at a critical stage of the Elagolix synthesis to form the central biaryl core of the final drug molecule. The workflow involves coupling the boronic acid with a pre-functionalized pyrimidine ring system.

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**Figure 2:** Experimental workflow for the synthesis of an Elagolix intermediate.

## Experimental Protocols

The following protocols are adapted from patent literature describing the synthesis of Elagolix intermediates. These procedures are intended for informational purposes for trained professionals.

### Suzuki Coupling for the Preparation of 5-(2-fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione

This protocol details the palladium-catalyzed cross-coupling of (2-fluoro-3-methoxyphenyl)boronic acid with a brominated pyrimidine derivative.

Materials:

- (2-fluoro-3-methoxyphenyl)boronic acid (Compound III)
- 1-(2-fluoro-6-(trifluoromethyl)benzyl)-5-bromo-6-methyl-1H-pyrimidine-2,4-dione (Compound II)
- Potassium hydroxide (KOH)
- Potassium iodide (KI)
- Tri-tert-butylphosphonium tetrafluoroborate
- Palladium(II) acetate (can be used as a catalyst precursor)
- Acetone
- Water

Procedure:[5]

- To a suitable reaction vessel, add (2-fluoro-3-methoxyphenyl)boronic acid (1.33 equivalents, e.g., 199.8 g), potassium iodide (0.44 equivalents, e.g., 65.3 g), acetone (6 volumes, e.g., 900 mL), and water (6 volumes, e.g., 900 mL).
- Stir the mixture at 25-30 °C under a nitrogen atmosphere.
- Add an aqueous solution of potassium hydroxide and stir for 10 minutes at the same temperature.
- Add 1-(2-fluoro-6-(trifluoromethyl)benzyl)-5-bromo-6-methyl-1H-pyrimidine-2,4-dione (1.0 equivalent, e.g., 150 g) and tri-tert-butylphosphonium tetrafluoroborate (catalytic amount, e.g., 1.14 g) to the reaction mixture.
- Stir for an additional 15 minutes at 25-30 °C.

- Heat the reaction to reflux and maintain for the required time, monitoring by a suitable analytical method (e.g., HPLC) until completion.
- Upon completion, cool the reaction mixture, which may precipitate the product.
- Filter the precipitated solid, wash with a mixture of methanol and water, and dry to yield the title compound.

Table 2: Representative Reaction Data

Reactant	Product	Catalyst System	Solvent	Yield	Source
5-bromo-pyrimidine derivative	5-(2-fluoro-3-methoxyphenyl)-pyrimidine derivative	Pd(OAc) <sub>2</sub> / RuPhos	Acetone/Water	Not specified	[4]
5-bromo-pyrimidine derivative	5-(2-fluoro-3-methoxyphenyl)-pyrimidine derivative	Pd(OAc) <sub>2</sub> / [(t-Bu) <sub>3</sub> PH]BF <sub>4</sub>	Acetone/Water	88%	[3]
5-bromo-pyrimidine derivative	5-(2-fluoro-3-methoxyphenyl)-pyrimidine derivative	Not specified	Acetone/Water	91.1%	[5]

## Spectroscopic and Analytical Data

While comprehensive, publicly available spectral data for (2-fluoro-3-methoxyphenyl)boronic acid is limited, some information can be found in databases and commercial catalogs.

- Infrared (IR) Spectroscopy: PubChem lists the availability of FTIR and ATR-IR spectra for this compound, acquired on a Bruker Tensor 27 FT-IR instrument.[1] This indicates that characteristic peaks for O-H (from the boronic acid), C-O (from the methoxy ether), C-F, and aromatic C-H and C=C bonds would be expected.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed <sup>1</sup>H, <sup>13</sup>C, <sup>11</sup>B, and <sup>19</sup>F NMR data are not readily available in public research literature. However, for related fluorinated phenylboronic acids, <sup>19</sup>F NMR shows characteristic long-range couplings to aromatic protons.<sup>[6]</sup> The <sup>11</sup>B NMR chemical shifts are typical for tri-coordinated boronic species.<sup>[6]</sup>

## Conclusion

(2-fluoro-3-methoxyphenyl)boronic acid is a high-value synthetic intermediate, primarily recognized for its indispensable role in the production of the pharmaceutical agent Elagolix. Its application in the Suzuki-Miyaura cross-coupling reaction is well-documented in patent literature, showcasing its utility in constructing complex biaryl systems. The protocols and data presented in this guide underscore its importance for researchers and professionals engaged in drug discovery and process development, providing a foundational understanding of its properties and synthetic applications.

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- To cite this document: BenchChem. [Technical Guide: (2-fluoro-3-methoxyphenyl)boronic acid]. BenchChem, [2025]. [Online PDF]. Available at:

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